molecular formula C7H11NO2 B14215809 (1S,2R)-2-amino-4-methylene-cyclopentanecarboxylic acid CAS No. 786615-32-5

(1S,2R)-2-amino-4-methylene-cyclopentanecarboxylic acid

Cat. No.: B14215809
CAS No.: 786615-32-5
M. Wt: 141.17 g/mol
InChI Key: RKOUGZGFAYMUIO-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-amino-4-methylene-cyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-amino-4-methylene-cyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve enantioselective synthesis techniques to ensure the desired stereochemistry. Methods such as resolution by formation of diastereomers and enantioselective chromatography are often employed to separate and purify the enantiomers .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-amino-4-methylene-cyclopentanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino and methylene groups, as well as the cyclopentane ring structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

Chemistry: In chemistry, (1S,2R)-2-amino-4-methylene-cyclopentanecarboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its chiral nature makes it a valuable tool for studying stereochemistry and chiral recognition processes .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (1S,2R)-2-amino-4-methylene-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Properties

CAS No.

786615-32-5

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,2R)-2-amino-4-methylidenecyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m0/s1

InChI Key

RKOUGZGFAYMUIO-NTSWFWBYSA-N

Isomeric SMILES

C=C1C[C@@H]([C@@H](C1)N)C(=O)O

Canonical SMILES

C=C1CC(C(C1)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.